molecular formula C5H11N5O2 B1652819 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate CAS No. 1609403-70-4

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate

Cat. No.: B1652819
CAS No.: 1609403-70-4
M. Wt: 173.17
InChI Key: XEBHDRHJOBZMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate is a chemical compound with the molecular formula C5H9N5O·H2O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Mechanism of Action

Target of Action

It’s worth noting that triazole derivatives have been found to interact with various biological targets, such as β-tubulin .

Mode of Action

Triazole compounds are known to interact with their targets via hydrogen bonding

Biochemical Pathways

Given the structural similarity to other triazole compounds, it may be involved in pathways related to cell division and growth, given the interaction of some triazoles with β-tubulin .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

Some triazole compounds have been found to inhibit dna synthesis , which could potentially lead to effects on cell growth and division.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. For instance, the compound has a pH of 6.4 - 7.4 in water at 20°C , which could influence its stability and interactions in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate typically involves the cyclization of hydrazine derivatives with formic acid. One common method includes the reaction of hydrazine hydrate with formamide under reflux conditions to form the triazole ring. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as the purification of starting materials, controlled addition of reagents, and efficient isolation of the final product to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.

    1,2,4-Triazole-3-thiol: Another triazole derivative with a thiol group, used in different applications.

Uniqueness

3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrate form also influences its solubility and stability, making it suitable for various applications that other similar compounds may not be able to fulfill.

Properties

IUPAC Name

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O.H2O/c1-10(2)4(11)3-7-5(6)9-8-3;/h1-2H3,(H3,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBHDRHJOBZMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=NN1)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-70-4
Record name 1H-1,2,4-Triazole-3-carboxamide, 5-amino-N,N-dimethyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate
Reactant of Route 2
Reactant of Route 2
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate
Reactant of Route 3
Reactant of Route 3
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate
Reactant of Route 4
Reactant of Route 4
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.